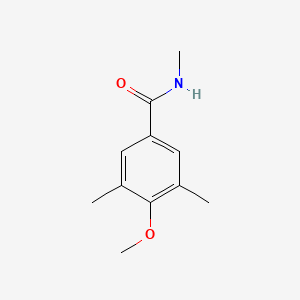

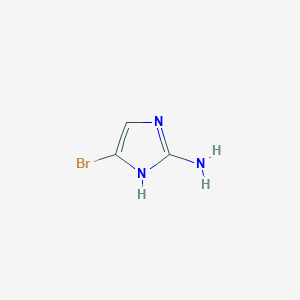

4-Bromo-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

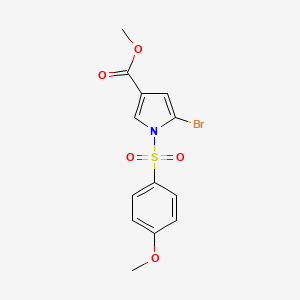

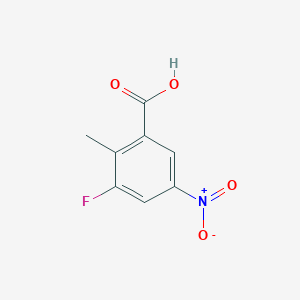

4-Bromo-1H-imidazol-2-amine is a heterocyclic compound that contains an imidazole ring . It is a white or colorless solid that is highly soluble in water and other polar solvents . This compound is used as a starting material in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of imidazoles, including 4-Bromo-1H-imidazol-2-amine, has been a topic of recent research . Various methodologies have been developed, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

The molecular formula of 4-Bromo-1H-imidazol-2-amine is C3H4BrN3 . It has an average mass of 161.988 Da and a monoisotopic mass of 160.958847 Da .

Chemical Reactions Analysis

Imidazole compounds, including 4-Bromo-1H-imidazol-2-amine, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including regiocontrolled synthesis of substituted imidazoles .

Physical And Chemical Properties Analysis

4-Bromo-1H-imidazol-2-amine has a density of 2.0±0.1 g/cm3, a boiling point of 374.2±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 30.7±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 79.4±3.0 cm3 .

Aplicaciones Científicas De Investigación

Core Component in Drug Development

Imidazole, the core structure of 4-Bromo-1H-imidazol-2-amine, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Therapeutic Compounds

4-Bromo-1H-imidazol-2-amine may be used as a starting material to prepare 5 (4)-bromo-4 (5)-nitroimidazole . This compound can be used in the synthesis of various aminoimidazoles via palladium catalyzed amination .

Antihypertensive Potential

Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential . For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has been synthesized and tested for its antihypertensive potential in rats .

Key Component in Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Regiocontrolled Synthesis of Substituted Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the strategic importance of this heterocycle . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is crucial due to the preponderance of applications to which this important heterocycle is being deployed .

Synthesis of Disubstituted Imidazoles

4-Bromo-1H-imidazole has been used in the synthesis of disubstituted imidazoles . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .

Safety and Hazards

Direcciones Futuras

The future directions in the research of 4-Bromo-1H-imidazol-2-amine and other imidazole compounds involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propiedades

IUPAC Name |

5-bromo-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-6-3(5)7-2/h1H,(H3,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKWREJUEXNWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)

![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)

![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)

![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)